Methyl 3-(trifluoroacetyl)benzoate
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Overview
Description
Methyl 3-(trifluoroacetyl)benzoate: is an organic compound with the molecular formula C10H7F3O3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a trifluoroacetyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Side-Chain Chlorination and Fluorination:
Industrial Production Methods:
- The industrial production of methyl 3-(trifluoroacetyl)benzoate follows similar synthetic routes but is optimized for large-scale operations. The reactions are carried out in controlled environments to ensure high yield and purity. The use of cost-effective and readily available raw materials, such as chlorine, methanol, and hydrofluoric acid, makes the process economically viable .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Methyl 3-(trifluoroacetyl)benzoate can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Scientific Research Applications
Chemistry:
- Methyl 3-(trifluoroacetyl)benzoate is used as a building block in organic synthesis. Its trifluoroacetyl group is a valuable functional group for introducing trifluoromethyl groups into organic molecules, which can enhance the chemical and biological properties of the resulting compounds .
Biology and Medicine:
- In medicinal chemistry, this compound is used to synthesize pharmaceuticals with improved pharmacokinetic properties. The trifluoromethyl group can increase the metabolic stability and bioavailability of drugs .
Industry:
- The compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for developing herbicides, insecticides, and other agricultural products .
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of methyl 3-(trifluoroacetyl)benzoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, modulating biological pathways to achieve therapeutic effects. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target .
Comparison with Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: This compound is structurally similar but lacks the acetyl group. .
Methyl 4-(trifluoromethyl)benzoate: Another similar compound with the trifluoromethyl group in the para position.
Uniqueness:
- Methyl 3-(trifluoroacetyl)benzoate is unique due to the presence of both the trifluoroacetyl and ester groups, which confer distinct chemical properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
62263-11-0 |
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Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
methyl 3-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5H,1H3 |
InChI Key |
KWSFXFPEWHJDFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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